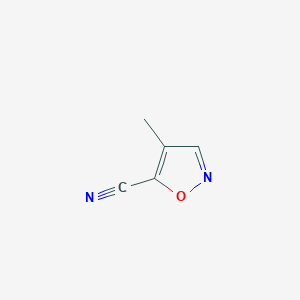

4-甲基-1,2-恶唑-5-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

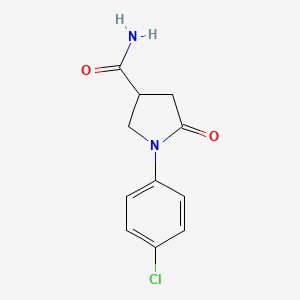

“4-Methyl-1,2-oxazole-5-carbonitrile” is a chemical compound with the linear formula C5H4N2O . It is an important heterocyclic nucleus having a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for many researchers. For instance, a photochemical three-component reaction has been reported for the construction of complex 2,4,5-trisubstituted oxazoles . Another study highlighted the synthesis of thiophene derivatives, which are a potential class of biologically active compounds .

Molecular Structure Analysis

Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack .

Chemical Reactions Analysis

Oxazole derivatives play a pivotal role in various chemical reactions. For instance, the nucleophilic induced fragmentation of the oxazole carboxamide bond has been reported . Another study highlighted the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, as typical and significant synthetic methods to thiophene derivatives .

Physical And Chemical Properties Analysis

The physical form of “4-Methyl-1,2-oxazole-5-carbonitrile” is liquid . It has a melting point of 60 degrees Celsius and a density of 1.12 .

科学研究应用

Synthesis of Oxazoles

Oxazoles, including 4-Methyl-1,2-oxazole-5-carbonitrile, are an important class of biologically active compounds in pharmaceutical chemistry . They are considered as the main structure of many biologically active compounds . The development of efficient and ecofriendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

Use of Magnetic Nanocomposites as Catalysts

Magnetic nanocomposites have been used as catalysts in the synthesis of various derivatives of oxazoles . The most important feature of magnetic nanocatalysts is their simple separation from the reaction mixture using only an external magnet .

Biological and Medicinal Properties

Oxazoles have been extensively studied for their many biological and pharmacological activities . Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Drug Discovery

The presence of an oxazole ring in drugs is often associated with their ability to bind to specific biological targets and exert their therapeutic effects . Some examples of drugs that contain an oxazole ring include oxaprozin (an anti-inflammatory drug), voriconazole (an antifungal drug), and sunitinib (an anticancer drug) .

Herbicidal Activity

In the field of agriculture, oxazole derivatives have been developed to achieve more potent and stable herbicidal activity .

Anti-Biofilm Activities

Newly synthesized oxazole derivatives have been found to interfere with the biofilm formation of Staphylococcus aureus . They inhibit a significant percentage of biofilm at certain concentrations .

Cytotoxic Activities

Some oxazole derivatives have shown weak cytotoxic activity against tested cancer cell lines .

Fungus-Derived Oxazole Derivatives

Oxazole derivatives have been isolated from the plant pathogenic fungus Phoma macrostoma . These compounds have shown antimicrobial activity as well as interference with biofilm formation .

作用机制

Target of Action

Oxazole derivatives, to which 4-methyl-1,2-oxazole-5-carbonitrile belongs, have been reported to exhibit a wide spectrum of biological activities . They have been found to interact with various enzymes and receptors via numerous non-covalent interactions .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of 4-Methyl-1,2-oxazole-5-carbonitrile with its targets could lead to changes in the biological responses of these targets.

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The compound is a stable liquid at room temperature , which could potentially influence its bioavailability.

Result of Action

Given the broad biological activities associated with oxazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Methyl-1,2-oxazole-5-carbonitrile. For instance, the compound is stable at room temperature , suggesting that temperature could be a significant environmental factor. Additionally, proper handling and storage conditions are necessary to maintain the compound’s stability and efficacy .

安全和危害

The safety information for “4-Methyl-1,2-oxazole-5-carbonitrile” includes hazard statements H226;H302+H312+H332;H335 and precautionary statements P260;P271;P280 . It is recommended to ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

未来方向

属性

IUPAC Name |

4-methyl-1,2-oxazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c1-4-3-7-8-5(4)2-6/h3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCJMGVRCAXUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3-Methylsulfanylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2598965.png)

![2-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2598968.png)

![N-(2-chloro-4-methylphenyl)-2-(2,7,9-trimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2598975.png)

![(1R,5S)-8-((3,5-difluorobenzyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2598976.png)

![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2598977.png)

![6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide](/img/structure/B2598984.png)

![2-Amino-2-[3-[(2,5-difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2598987.png)